molecular formula C20H17NO4 B223522 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate

2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate

Cat. No. B223522
M. Wt: 335.4 g/mol
InChI Key: QZVMANTUEJFLQK-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate, also known as EOC, is a quinoline derivative that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Mechanism Of Action

The exact mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to act through various pathways. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

Studies have shown that 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate exhibits various biochemical and physiological effects. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity, which makes it suitable for use in various assays. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been shown to exhibit a wide range of pharmacological activities, which makes it a versatile compound for studying various diseases. However, there are also some limitations to using 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate. One area of interest is the development of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate and to identify its molecular targets. Moreover, the development of new synthetic methods for 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate and its analogs could lead to the discovery of novel compounds with improved pharmacological properties. Finally, the use of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate in combination with other drugs could enhance its therapeutic efficacy and reduce the risk of side effects.

Synthesis Methods

The synthesis of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate involves the reaction of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization with 2-chloroquinoline-3-carboxylic acid. The resulting compound is then subjected to esterification with methanol and hydrolysis to obtain 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate. The synthesis of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been optimized to increase yield and purity, and various modifications have been made to improve the reaction conditions.

properties

Product Name

2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] quinoline-2-carboxylate

InChI

InChI=1S/C20H17NO4/c1-2-24-16-10-7-15(8-11-16)19(22)13-25-20(23)18-12-9-14-5-3-4-6-17(14)21-18/h3-12H,2,13H2,1H3

InChI Key

QZVMANTUEJFLQK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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